Sodium hydrogen citrate sesquihydrate
Description
Contextual Significance in Broader Chemical Systems
The utility of disodium (B8443419) hydrogen citrate (B86180) sesquihydrate in chemical systems is primarily attributed to its nature as a salt of a polyprotic acid, citric acid. This characteristic imparts upon it the ability to act as a buffering agent, helping to maintain a stable pH in solutions. fishersci.com The pH of a 3% aqueous solution of disodium hydrogen citrate sesquihydrate typically falls within the range of 4.9 to 5.2. fishersci.com
Furthermore, the citrate ion is a well-known chelating agent. The multiple carboxyl and hydroxyl groups on the citrate molecule can coordinate with metal ions, forming stable complexes. This sequestration of metal ions is crucial in various chemical processes where the presence of free metal ions could lead to undesirable side reactions or degradation of products.
A systematic study of the crystal structures of alkali metal citrate salts, including dithis compound, has been undertaken to better understand the anion's conformational flexibility, ionization, coordination tendencies, and hydrogen bonding. iucr.orgnih.gov The crystal structure of dithis compound has been determined using single-crystal X-ray diffraction and optimized using density functional techniques. researchgate.netiucr.org The asymmetric unit of the compound contains two independent hydrogen citrate anions, four sodium cations, and three water molecules. researchgate.netiucr.orgnih.gov The coordination polyhedra of the sodium cations share edges to form isolated 8-rings. researchgate.netiucr.org
Overview of Core Research Domains Involving Dithis compound
The unique properties of dithis compound have led to its application in several core research domains:
Analytical Chemistry: It is utilized as a reagent in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of samples from various matrices, such as organs and tissues. chemicalbook.com This method is widely used for the analysis of multiclass pesticides in food products. chemicalbook.comlookchem.com
Electrochemistry: The compound has been investigated for its role in mediatorless laccase cathodes, which are studied as half-cell electrodes under galvanostatic load. fishersci.itchemicalbook.comlookchem.com
Materials Science: Research has explored the crystal structure of different hydrates of disodium hydrogen citrate, such as the monohydrate and the sesquihydrate. iucr.org These studies provide insights into the hydrogen bonding networks and the coordination of sodium ions, which are fundamental to understanding the material's properties. iucr.org For instance, in the sesquihydrate, the hydroxyl group forms a hydrogen bond with a terminal carboxylate, whereas in the monohydrate, it forms an intramolecular hydrogen bond. iucr.org
Food Chemistry: In the context of food science, it is recognized for its function as an antioxidant, acidity regulator, and sequestrant. wikipedia.org These properties are leveraged in a variety of food products to maintain quality and stability. wikipedia.org
Table 2: Research Applications of Dithis compound
| Research Domain | Specific Application |
|---|---|
| Analytical Chemistry | Reagent in QuEChERS extraction method for pesticide analysis. chemicalbook.comlookchem.com |
| Electrochemistry | Component in the study of mediatorless laccase cathodes. fishersci.itchemicalbook.comlookchem.com |
| Materials Science | Subject of crystallographic studies to understand hydration and coordination. iucr.org |
| Food Chemistry | Used as an antioxidant, acidity regulator, and sequestrant. wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
6132-05-4 |
|---|---|
Molecular Formula |
C12H18Na4O17 |
Molecular Weight |
526.22 g/mol |
IUPAC Name |
tetrasodium;bis(2-(carboxymethyl)-2-hydroxybutanedioate);trihydrate |
InChI |
InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4 |
InChI Key |
HGPVLOQNBSHYEI-UHFFFAOYSA-J |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |
Synonyms |
SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for Disodium Hydrogen Citrate Sesquihydrate
Chemical Synthesis Pathways from Precursors
The primary and most widely employed method for synthesizing disodium (B8443419) hydrogen citrate (B86180) is through a neutralization reaction between citric acid and a suitable sodium base. brainly.comshanghaichemex.com This reaction is a stepwise process, as citric acid is a triprotic acid, meaning it has three carboxylic acid groups that can donate protons. brainly.comshanghaichemex.com To produce disodium hydrogen citrate, precisely two of these three acidic protons must be neutralized.
The most common precursors for this synthesis are:
Citric Acid (C₆H₈O₇): A weak organic acid that serves as the acidic reactant. brainly.com
Sodium Hydroxide (B78521) (NaOH): A strong base commonly used for the neutralization. brainly.comfengchengroup.com
Sodium Bicarbonate (NaHCO₃): A weaker base that can also be used, often in applications where a less vigorous reaction is desired. brainly.comshanghaichemex.com
The reaction proceeds by carefully controlling the stoichiometry of the reactants. When sodium hydroxide is used, the reaction to form the disodium salt follows the neutralization of the first two carboxylic acid groups. shanghaichemex.com
A patented industrial process specifies slowly adding citric acid to a 22-25% aqueous solution of sodium hydroxide to carry out the neutralization. google.com The mass ratio of sodium hydroxide to anhydrous citric acid is typically controlled in the range of 1:2.39 to 1:2.41 to ensure the correct degree of neutralization. google.com
Table 1: Precursor and Stoichiometric Details for Synthesis
| Precursor | Chemical Formula | Role in Synthesis | Molar Ratio (vs. Citric Acid) |
|---|---|---|---|
| Citric Acid | C₆H₈O₇ | Acidic Reactant | 1 |
| Sodium Hydroxide | NaOH | Basic Reactant | 2 |
| Sodium Bicarbonate | NaHCO₃ | Basic Reactant | 2 |
Advanced Purification and Isolation Processes
Following the initial synthesis, the resulting solution of disodium hydrogen citrate contains water, unreacted precursors, and potential side products. Achieving the desired purity for the final sesquihydrate product necessitates several purification and isolation steps.
Standard procedures include general techniques such as precipitation, filtration, and drying to remove the bulk of the solvent and insoluble impurities. fengchengroup.com More advanced methods are employed to address specific contaminants. For instance, if the citric acid source contains pectinous substances, these can be difficult to purify. One method involves using a concentrated sodium chloride (NaCl) solution, which lowers the solubility of these pectic impurities, allowing for their removal. jst.go.jp
In modern analytical and quality control settings, high-performance liquid chromatography (HPLC) is utilized to identify and quantify any residual impurities. scribd.com A standard testing procedure for disodium hydrogen citrate syrup specifies HPLC conditions for analyzing related substances, setting limits for maximum single impurities (e.g., NMT 0.5%) and total impurities (e.g., NMT 2.0%). scribd.com This level of analysis ensures the final product meets stringent purity requirements.
The purification process may involve the following steps:
Filtration: The initial reaction mixture is filtered to remove any particulate matter. google.com
Concentration: The clarified solution is concentrated by evaporating the solvent, typically water, to increase the solute concentration and approach saturation. google.com
Precipitation/Washing: Specific impurities can be precipitated out of the solution. The isolated citrate salt may also be washed with specific solvents, such as ethanol (B145695), in which it is practically insoluble, to remove water-soluble impurities. chemicalbook.comdaffodilpharma.com
Table 2: Analytical Parameters for Purity Assessment via HPLC
| Parameter | Specification | Purpose |
|---|---|---|
| Mobile Phase | Buffer : Acetonitrile (B52724) (90:10) | Elutes compounds from the column |
| Diluent | Acetonitrile : Purified water (20:80) | Prepares the sample for injection |
| Wavelength | 210nm | UV detection of citrate and impurities |
| Column | L1 (250 *4.6), 5µm | Stationary phase for separation |
| Flow Rate | 1.0 ml/min | Controls the speed of separation |
| Max Single Impurity | NMT 0.5% | Limit for any single unknown substance |
| Total Impurities | NMT 2.0% | Cumulative limit for all impurities |
Data sourced from a standard testing procedure for disodium hydrogen citrate syrup. scribd.com
Crystallization Protocols and Optimization
Crystallization is the critical final step in isolating solid disodium hydrogen citrate sesquihydrate. The choice and control of the crystallization method are paramount for obtaining crystals of the correct hydrate (B1144303) form, size, and purity. encyclopedia.pub The high solubility of sodium citrates in water means that simple reaction crystallization often does not provide a sufficient driving force for crystal formation. encyclopedia.pub
Cooling Crystallization: This is a common technique where a concentrated, hot solution of disodium hydrogen citrate is slowly cooled. google.comgithub.io As the temperature decreases, the solubility of the salt drops, leading to supersaturation and subsequent crystal formation. A Chinese patent describes a process where the neutralized solution is concentrated to a specific gravity of 1.25-1.30 and then cooled to 20-25°C to induce the crystallization of a large amount of disodium citrate. google.com The mother liquor can often be recycled in subsequent batches, improving yield and reducing waste. google.com
Evaporation Crystallization: This method involves slowly evaporating the solvent (water) from a saturated solution, which increases the concentration beyond the saturation point and induces crystallization. github.io While slower, this method can produce well-formed crystals. github.io
The final product is the sesquihydrate form (containing 1.5 molecules of water per formula unit), which has a specific and well-defined crystal structure. iucr.orgnih.gov X-ray diffraction studies confirm that the asymmetric unit of dithis compound contains two independent hydrogen citrate anions, four sodium cations, and three water molecules. iucr.orgnih.govnih.gov This precise crystalline arrangement is the result of a carefully optimized crystallization protocol. The water content is specified to be between 10.0% and 13.0% in pharmacopeial standards. daffodilpharma.com
Table 3: Optimized Parameters for Disodium Citrate Crystallization
| Crystallization Method | Key Parameter | Typical Value/Range | Outcome |
|---|---|---|---|
| Cooling Crystallization | Final Temperature | 20-25 °C | High yield precipitation |
| Cooling Crystallization | Solution Concentration | Specific Gravity: 1.25-1.30 | Creates necessary supersaturation |
| Solvent-Out Crystallization | Antisolvent | Isopropanol | Induces crystallization by reducing solubility |
| Solvent-Out Crystallization | Temperature | 20-75 °C | Influences crystal size and morphology |
| All Methods | pH Control | 4.9 - 5.2 (for 1-3% solution) | Ensures correct salt formation |
Crystallographic and Structural Elucidation Studies of Disodium Hydrogen Citrate Sesquihydrate
Hydrogen Bonding Network Characterization
A complex and robust hydrogen-bonding network further stabilizes the crystal structure, involving interactions between the hydrogen citrate (B86180) anions and water molecules.
The structure features very strong intermolecular hydrogen bonds. nih.gov The un-ionized terminal carboxylic acid groups of the hydrogen citrate anions act as hydrogen bond donors. nih.goviucr.org Specifically, the hydroxyl function of one carboxylic acid group (O7—H19) donates a hydrogen to a non-coordinating oxygen atom (O12A) of an adjacent citrate anion. A similar interaction occurs between O17A—H19A and O12. nih.gov In addition to these strong interactions, the water molecules and the hydroxyl group of the citrate anion participate in a variety of other hydrogen bonds, creating a comprehensive three-dimensional network. nih.govnih.gov The water molecules play a crucial role by bridging the sodium cations. nih.gov
Quantitative analysis reveals the precise geometry of the hydrogen bonds within the crystal. The most significant interactions are the very strong hydrogen bonds formed by the terminal carboxylic acid groups, which feature an O⋯O distance of 2.46 Å. nih.govresearchgate.netnih.goviucr.org The refined donor-hydrogen (D-H) distance for these interactions was determined to be 1.20 Å. nih.gov
Table 2: Key Hydrogen Bond Geometry
| Donor (D) — H ··· Acceptor (A) | D—H Distance (Å) | O···O Distance (Å) | Interaction Type |
|---|---|---|---|
| O7 — H19 ··· O12A | 1.20 | 2.46 | Intermolecular |
| O17A — H19A ··· O12 | 1.20 | 2.46 | Intermolecular |
Conformational Analysis of the Hydrogen Citrate Anion within the Crystal Lattice
The crystal structure of disodium (B8443419) hydrogen citrate sesquihydrate reveals a complex asymmetric unit containing two independent hydrogen citrate anions, four sodium cations, and three water molecules. iucr.orgnih.govresearchgate.netnih.gov The specific arrangement and conformation of these anions within the crystal lattice are determined by a balance of intramolecular forces, intermolecular hydrogen bonding, and coordination with sodium cations.
Detailed structural analysis indicates that both independent hydrogen citrate anions within the crystal lattice of disodium hydrogen citrate sesquihydrate adopt a gauche,trans conformation. iucr.orgnih.gov This specific conformation is recognized as one of the two primary low-energy conformations for an isolated citrate ion. iucr.orgresearchgate.net The conformation is defined by the torsion angles around the C2-C3 and C3-C4 bonds of the citrate backbone. In this compound, the observed C2–C3–C4–C5 torsion angle is approximately -55.7°, which is characteristic of a gauche arrangement. nih.gov The trans component refers to the other key torsion angle along the carbon chain. The adoption of this particular conformation highlights the influence of the crystal packing environment on the anion's final structure.
| Ion | Conformation | Torsion Angle | Reference |
| Hydrogen Citrate Anion 1 | gauche,trans | C2–C3–C4–C5 ≈ -55.7° | nih.gov |
| Hydrogen Citrate Anion 2 | gauche,trans | Not specified | iucr.orgnih.gov |
| This interactive table summarizes the identified low-energy conformations of the hydrogen citrate anions in dithis compound. |
The functional groups of the hydrogen citrate anion exhibit distinct planarity characteristics. The central carboxylate and hydroxyl groups maintain a normal planar arrangement within the crystal structure. nih.gov This planarity is a typical feature for these groups. In contrast, studies on related structures, such as disodium hydrogen citrate monohydrate, have noted very small twists in the central carboxylate group relative to the hydroxyl group, indicating that minor deviations from perfect planarity can occur. researchgate.net However, for the sesquihydrate, the planarity is well-maintained. nih.gov The un-ionized terminal carboxylic acid groups form very strong hydrogen bonds with non-coordinating oxygen atoms, influencing their orientation but not disrupting the inherent planarity of the carboxyl group itself. iucr.orgnih.govresearchgate.net
| Functional Group | Planarity Assessment |
| Central Carboxylate Group | Normal planar arrangement nih.gov |
| Hydroxyl Group | Normal planar arrangement nih.gov |
| Terminal Carboxylate Groups | Assumed planar |
| This interactive table outlines the planarity of key functional groups in the hydrogen citrate anion. |
Comparative Crystallographic Studies with Related Alkali Metal Citrate Salts
Systematic studies of various Group 1 (alkali metal) citrate salts provide a broader context for understanding the structural properties of dithis compound. iucr.orgnih.gov These comparative analyses reveal trends in conformational flexibility, ionization, and metal coordination.
Across a range of alkali metal citrate crystal structures, the citrate anion demonstrates significant conformational flexibility. nih.gov While the central portion of the anion is considered fairly rigid, the terminal carboxylate groups show no distinct conformational preferences, adapting to the specific crystal packing and coordination environment. nih.govresearchgate.net This flexibility is exemplified by comparing different hydrates of disodium hydrogen citrate. While the sesquihydrate form features a gauche,trans conformation, the monohydrate form (Na₂HC₆H₅O₇·H₂O) exhibits a trans,trans conformation, which is the other known low-energy state for the citrate ion. nih.govresearchgate.net This difference underscores how subtle changes in hydration and crystal packing can favor different, yet energetically similar, conformations of the same anion.
| Compound | Anion Conformation |
| Dithis compound | gauche,trans iucr.orgnih.gov |
| Disodium hydrogen citrate monohydrate | trans,trans researchgate.net |
| This interactive table compares the anion conformation in different citrate hydrates. |
The ionization of citric acid generally follows a specific order: the central carboxylic acid group is the first to deprotonate, followed by the two terminal groups, although exceptions exist. nih.gov In the case of dithis compound, the anions are doubly deprotonated (C₆H₆O₇²⁻), with the central and one of the terminal carboxylate groups being ionized, which is consistent with the general trend. nih.gov
The coordination of the alkali metal cation with the citrate anion is primarily ionic. nih.govresearchgate.net In dithis compound, the four independent sodium cations exhibit two different coordination numbers: three are six-coordinate in an approximately octahedral environment, and one is seven-coordinate. researchgate.netnih.gov This contrasts with other alkali metal citrates where coordination numbers vary with the size of the cation. For instance, in dicesium hydrogen citrate, the larger cesium cation is nine-coordinate, while in trirubidium citrate, the rubidium cations are seven- and eight-coordinate. researchgate.net The coordination polyhedra in the disodium salt share edges to form distinct 8-membered rings. iucr.orgnih.govresearchgate.net
| Compound | Cation | Cation Coordination Number(s) | Anion Ionization State |
| Dithis compound | Na⁺ | 6, 7 nih.gov | C₆H₆O₇²⁻ nih.gov |
| Dicesium hydrogen citrate | Cs⁺ | 9 researchgate.net | C₆H₆O₇²⁻ researchgate.net |
| Trirubidium citrate | Rb⁺ | 7, 8 researchgate.net | C₆H₅O₇³⁻ researchgate.net |
| This interactive table provides a comparative analysis of ionization and coordination in various alkali metal citrate salts. |
Computational Chemistry and Theoretical Modeling of Disodium Hydrogen Citrate Sesquihydrate
Density Functional Theory (DFT) Optimization of Molecular and Crystal Structures
The molecular and crystal structure of disodium (B8443419) hydrogen citrate (B86180) sesquihydrate, initially determined by laboratory X-ray single-crystal diffraction, was further refined through geometry optimization using DFT. researchgate.netresearchgate.netnih.govnih.gov This computational approach allows for the precise determination of atomic positions by minimizing the total energy of the system.
The optimization was performed using the CRYSTAL09 software package. researchgate.netnih.gov Researchers employed the B3LYP hybrid functional, a method known for its balance of accuracy and computational efficiency in describing electronic structures. researchgate.netnih.gov Specific basis sets were chosen for each element: the Gatti et al. (1994) basis sets for carbon, hydrogen, and oxygen, and the Dovesi et al. (1991) basis set for sodium. researchgate.netnih.gov The calculation was conducted with a fixed experimental unit cell, focusing on optimizing the fractional coordinates of the atoms within it. researchgate.netnih.gov
The DFT-optimized asymmetric unit was found to contain two independent hydrogen citrate anions, four sodium cations, and three water molecules, consistent with experimental findings. researchgate.netresearchgate.netnih.govnih.gov The two distinct citrate ions within the optimized structure are conformationally very similar, with a root-mean-square (RMS) displacement of only 0.10 Å for their non-hydrogen atoms. researchgate.netnih.gov Both anions adopt a gauche,trans conformation, which represents one of the low-energy conformations for an isolated citrate ion. researchgate.netnih.gov
Table 1: DFT Optimization Parameters
| Parameter | Specification |
|---|---|
| Software | CRYSTAL09 researchgate.netnih.gov |
| Method | Density Functional Theory (DFT) researchgate.netnih.gov |
| Functional | B3LYP researchgate.netnih.gov |
| Basis Sets | C, H, O: Gatti et al. (1994) Na: Dovesi et al. (1991) researchgate.netnih.gov |
| Calculation Constraint | Fixed experimental unit cell researchgate.netnih.gov |
Validation and Comparison of Experimental and Theoretically Optimized Structures
A critical step in computational studies is the validation of the theoretical model against experimental data. For disodium hydrogen citrate sesquihydrate, an excellent congruence was observed between the experimentally refined structure and the DFT-optimized structure. researchgate.net The root-mean-square deviation (RMSD) for all non-hydrogen atoms between the two structures is a mere 0.048 Å, which signifies a high degree of accuracy in both the experimental measurement and the theoretical model. researchgate.net This strong agreement is considered powerful evidence for the correctness of the experimentally determined structure. researchgate.net
Further analysis using a Mercury Mogul geometry check revealed that the vast majority of bond lengths, bond angles, and torsion angles within the DFT-optimized structure fall within statistically normal ranges. researchgate.net However, the check did highlight two parameters as statistically unusual:
C3–O13 Bond Length: The optimized length of 1.410 Å was flagged due to an exceptionally low standard deviation in the Mogul database average of 1.445 (11) Å, which resulted in a high Z-score of -3.3. researchgate.net
C2–C3–C4–C5 Torsion Angle: The optimized angle of 50.6° lies in the tail of a minority gauche conformation, compared to the observed experimental value of 55.7(1)°. researchgate.net
Despite these statistical flags, the experimental values for these parameters are not considered unusual. researchgate.net A notable difference was also observed in the description of hydrogen bonds. The refined experimental O–H bond distances were measured at 1.20 (3) Å, whereas the DFT-optimized distances were calculated to be 1.079 Å. nih.gov
Table 2: Comparison of Key Structural Parameters
| Parameter | Experimental (Refined) | DFT-Optimized | Comment |
|---|---|---|---|
| RMSD (non-H atoms) | 0.048 Å researchgate.net | Excellent agreement between structures. researchgate.net | |
| C3–O13 Bond Length | 1.416 (2) Å researchgate.net | 1.410 Å researchgate.net | Flagged as unusual by Mogul check due to low database standard deviation. researchgate.net |
| C2–C3–C4–C5 Torsion Angle | 55.7 (1)° researchgate.net | 50.6° researchgate.net | Lies in a minority gauche conformation. researchgate.net |
| O–H Bond Distance (Carboxyl) | 1.20 (3) Å nih.gov | 1.079 Å nih.gov | Significant difference between experimental and theoretical values. nih.gov |
Predictive Modeling of Electronic Structure and Intermolecular Interactions
DFT calculations are particularly valuable for modeling electronic structure and the nature of non-covalent interactions that are challenging to probe experimentally. In the crystal structure of dithis compound, these interactions are dominated by a complex network of ionic bonds and hydrogen bonds. researchgate.netresearchgate.net
The model predicts that in each of the two independent hydrogen citrate anions, the central carboxylate group and one of the terminal carboxylate groups are deprotonated (ionized), while the other terminal carboxylic acid group remains un-ionized. researchgate.netnih.gov These un-ionized carboxylic acid groups are predicted to form very strong hydrogen bonds with non-coordinating oxygen atoms of adjacent citrate anions, featuring a short O···O distance of 2.46 Å. researchgate.netresearchgate.netnih.govnih.gov
The electronic structure analysis also illuminates the coordination environment of the sodium cations. Three of the Na⁺ cations are six-coordinate, and one is seven-coordinate. researchgate.netresearchgate.netnih.govnih.gov The coordination polyhedra around these cations share edges, creating distinct 8-membered rings. researchgate.netresearchgate.netnih.govnih.gov Both citrate anions are predicted to chelate to a sodium atom (Na2) through an end carboxylate oxygen, the central carboxylate oxygen, and the hydroxyl group. researchgate.net Broader studies on alkali metal citrates by the same researchers indicate that the metal-citrate bonding is predominantly ionic in character.
Furthermore, computational models based on Mulliken overlap populations have been used in related citrate systems to correlate hydrogen bond energy with the distance between the hydrogen and acceptor atoms, providing a quantitative framework for understanding the strength of these crucial intermolecular interactions.
Table 3: Predicted Intermolecular Interactions
| Interaction Type | Description | Key Finding/Metric |
|---|---|---|
| Hydrogen Bonding | Formed by the un-ionized terminal carboxylic acid groups. researchgate.netresearchgate.net | Very strong interaction with O···O distance of 2.46 Å. researchgate.netresearchgate.net |
| Ionic Bonding | Between Na⁺ cations and deprotonated carboxylate/hydroxyl groups of the citrate anions. | Coordination numbers of 6 and 7 for Na⁺. researchgate.netresearchgate.net |
| Coordination Structure | Na⁺ coordination polyhedra share edges. researchgate.netresearchgate.net | Forms isolated 8-membered rings. researchgate.netresearchgate.net |
| Chelation | Citrate anions bind to the Na2 atom. researchgate.net | Involves terminal carboxylate O, central carboxylate O, and hydroxyl O. researchgate.net |
Solution Phase Chemistry and Physicochemical Behavior of Disodium Hydrogen Citrate Sesquihydrate
Dissociation Equilibria and Ionic Speciation in Aqueous Systems
When Disodium (B8443419) Hydrogen Citrate (B86180) Sesquihydrate, Na₂HC₆H₅O₇·1.5H₂O, is dissolved in water, it readily dissociates into two sodium ions (Na⁺) and one monohydrogen citrate anion (HC₆H₅O₇²⁻). The water of hydration integrated into the crystal structure is released and becomes part of the bulk solvent.
The monohydrogen citrate anion is part of a larger equilibrium system involving citric acid (H₃C₆H₅O₇), a weak polyprotic acid with three carboxylic acid groups that can sequentially deprotonate. The speciation of citrate in an aqueous solution is therefore dependent on the pH of the solution. The three dissociation steps of citric acid are characterized by their respective acid dissociation constants (pKa values). lardbucket.org
The equilibria are as follows:
H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁)
H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂)
HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃)
Upon dissolution, the disodium hydrogen citrate provides a high concentration of the HC₆H₅O₇²⁻ species. This species exists in equilibrium with the dihydrogen citrate (H₂C₆H₅O₇⁻) and the fully deprotonated citrate (C₆H₅O₇³⁻) ions. The relative concentrations of these three ionic species are dictated by the solution's pH, as described by the Henderson-Hasselbalch equation. For instance, in a 3% aqueous solution of disodium hydrogen citrate sesquihydrate, the pH typically falls between 4.9 and 5.2, a range situated between the second and third pKa values of citric acid. nih.gov This indicates that the predominant species in solution are H₂C₆H₅O₇⁻ and HC₆H₅O₇²⁻, with a smaller fraction of C₆H₅O₇³⁻. stackexchange.com
Table 1: Dissociation Constants of Citric Acid at 25°C
| Equilibrium Step | Acid Dissociation Constant (Ka) | pKa Value |
| pKa₁ | 7.4 x 10⁻⁴ | 3.13 |
| pKa₂ | 1.7 x 10⁻⁵ | 4.76 |
| pKa₃ | 4.0 x 10⁻⁷ | 6.40 |
Data sourced from multiple chemical reference tables. lardbucket.orgresearchgate.net
Mechanisms of Buffer Capacity and pH Regulation in Chemical Solutions
The ability of disodium hydrogen citrate to function as a buffering agent stems from the presence of the monohydrogen citrate ion (HC₆H₅O₇²⁻) and its equilibrium with its conjugate acid, the dihydrogen citrate ion (H₂C₆H₅O₇⁻), and its conjugate base, the citrate ion (C₆H₅O₇³⁻). patsnap.com A buffer solution resists changes in pH upon the addition of small amounts of an acid or a base. The effectiveness of a citrate buffer extends over a pH range from approximately 3.0 to 6.2, which encompasses its three pKa values. gbiosciences.com
The buffering mechanism involves the following reactions:
Neutralization of Added Acid (H⁺): If an acid is introduced into the solution, the hydrogen ions (H⁺) are consumed by the monohydrogen citrate and citrate anions, shifting the equilibria to the left to form the more protonated species. This prevents a significant drop in the solution's pH. patsnap.comstudy.com
HC₆H₅O₇²⁻ + H⁺ ⇌ H₂C₆H₅O₇⁻
C₆H₅O₇³⁻ + H⁺ ⇌ HC₆H₅O₇²⁻
Neutralization of Added Base (OH⁻): If a base is added, the hydroxide (B78521) ions (OH⁻) are neutralized by the protons furnished by the dihydrogen citrate and monohydrogen citrate ions. This shifts the equilibria to the right, releasing H⁺ ions that react with OH⁻ to form water, thus resisting an increase in pH. patsnap.comstudy.com
H₂C₆H₅O₇⁻ + OH⁻ ⇌ HC₆H₅O₇²⁻ + H₂O
HC₆H₅O₇²⁻ + OH⁻ ⇌ C₆H₅O₇³⁻ + H₂O
The buffer capacity, defined as the amount of acid or base a buffer can absorb without a significant change in pH, is dependent on the total concentration of the citrate species in the solution. acs.org A higher concentration of the conjugate acid-base pairs provides a greater capacity to neutralize added acids and bases. The optimal buffering capacity for any given conjugate pair is achieved when the pH of the solution is equal to the pKa of the acid, as this is when the concentrations of the conjugate acid and base are equal. study.com Because citric acid has three pKa values that are relatively close to one another, it can serve as an effective buffer over a broad pH range. chemicalforums.com
Hydration Phenomena and Interactions with Water Molecules in Solution
The term "sesquihydrate" in dithis compound signifies that one and a half molecules of water are incorporated into the solid crystal lattice for each formula unit of the salt. nih.gov This water of crystallization is an integral part of the crystal structure, participating in hydrogen bonding and coordinating with the sodium cations. nih.gov
Upon dissolution in an aqueous medium, the crystal lattice breaks down, and the water of crystallization is released into the bulk solvent. melscience.comquora.com The dissociated sodium cations (Na⁺) and the various citrate anions (H₂C₆H₅O₇⁻, HC₆H₅O₇²⁻, and C₆H₅O₇³⁻) then become solvated, a process known as hydration. study.com
This hydration process involves the orientation of polar water molecules around the ions, forming structured "hydration shells" or "solvation shells". study.com
For the positively charged sodium cations (Na⁺), the partially negative oxygen atoms of the water molecules are oriented towards the ion.
For the negatively charged citrate anions, the partially positive hydrogen atoms of the water molecules are directed towards the negatively charged carboxylate groups (-COO⁻).
The citrate ion, with its multiple carboxylate and hydroxyl groups, is a potent hydrogen bond acceptor. acs.orgstackexchange.com In solution, it forms an extensive network of hydrogen bonds with the surrounding water molecules. This strong interaction between the citrate anions and water is a key factor in the compound's high solubility. melscience.com The hydration shell stabilizes the ions in solution and influences their chemical behavior and reactivity. The stabilizing effect of these anion-solvent interactions on the hydrogen-bond network of water is significant. acs.org
Investigation of Metal Ion Binding Affinities and Stoichiometries
The citrate ion is a well-established chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions. nih.gov The binding affinity and stoichiometry of these metal-citrate complexes are fundamental to understanding their function and reactivity.
Studies on iron and copper citrate complexes have shown that they predominantly form complexes with a 1:1 stoichiometry. cdnsciencepub.com The stability of these complexes can vary depending on the metal ion. For instance, the order of stability constants for several metal citrate complexes has been reported as: Ca²⁺ > Al³⁺ > Cu²⁺ > Fe²⁺ > Fe³⁺ > Ni²⁺ > Co²⁺. researchgate.net
In biological systems, the specificity of metal-citrate interactions is highlighted by the discovery of bacterial transporters that recognize citrate in complex with specific divalent metal ions. For example, the transporter CitM from Bacillus subtilis transports citrate complexed with Mg²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺, while the transporter CitH is specific for citrate in complex with Ca²⁺, Sr²⁺, and Ba²⁺. nih.gov This demonstrates a high degree of selectivity in metal ion binding.
The determination of metal-ligand affinity is often expressed by the dissociation constant (KD), which is the ratio of the dissociation rate constant (koff) to the association rate constant (kon). mdpi.com Isothermal titration calorimetry (ITC) is a technique that has been used to determine the number of binding sites and the dissociation constant for metal ions binding to proteins, a principle that can be applied to citrate complexes. nih.gov
Metal Ion Binding Properties of Citrate| Metal Ion | Stoichiometry (Metal:Citrate) | Relative Stability | Reference |
|---|---|---|---|
| Fe(II) | 1:1 | Lower than Fe(III) and Cu(II) | cdnsciencepub.com |
| Fe(III) | 1:1 | Higher than Fe(II) | cdnsciencepub.com |
| Cu(II) | 1:1 | Higher than Fe(II) and Fe(III) | cdnsciencepub.com |
| Ca(II) | Not specified | Highest in the series | researchgate.net |
| Al(III) | Not specified | High | researchgate.net |
| Ni(II) | Not specified | Lower than Fe ions | researchgate.net |
| Co(II) | Not specified | Lowest in the series | researchgate.net |
Characterization of Metal-Citrate Complex Structures and Stability
The crystal structure of dithis compound itself has been determined using single-crystal X-ray diffraction. nih.govnih.gov The asymmetric unit contains two independent hydrogen citrate anions, four sodium cations, and three water molecules. nih.govresearchgate.net The coordination of the sodium cations involves the carboxylate and hydroxyl groups of the citrate anions as well as water molecules. nih.gov
The conformation of the citrate molecule within a metal complex is influenced by the size of the metal ion. nih.gov In crystal structures of metal-citrate complexes, two primary conformations have been identified: a linear form and a bent form. nih.gov Larger metal ions like Ca²⁺ tend to induce a bent conformation, while smaller ions such as Mg²⁺ and Mn²⁺ are associated with a linear conformation of the citrate backbone. nih.gov
The stability of metal-citrate complexes is also a key characteristic. For example, an iron(II) citrate complex has been synthesized and its stability evaluated over a pH range of 2 to 12. mdpi.com The structure of heterometallic citrate complexes, such as those involving cobalt and cadmium, has been characterized using techniques like FT-IR, FT-Raman, thermal analysis, and single-crystal X-ray diffraction. researchgate.net These studies reveal that the carboxylate groups of the citrate ion can coordinate to metal ions in a polydentate fashion. researchgate.net
Structural Characteristics of Metal-Citrate Complexes| Metal Ion | Citrate Conformation | Coordination Details | Reference |
|---|---|---|---|
| Na(I) | Gauche, trans | Coordination numbers of 6 and 7, involving carboxylate, hydroxyl groups, and water. | nih.gov |
| Ca(II) | Bent | Influenced by the larger ionic radius. | nih.gov |
| Mg(II) | Linear | Influenced by the smaller ionic radius. | nih.gov |
| Mn(II) | Linear | Influenced by the smaller ionic radius. | nih.gov |
| Co(II) | Not specified | Forms a heterometallic complex with potassium, with the citrate ligand in a μ10-bridging mode. | researchgate.net |
| Cd(II) | Not specified | Forms a heterometallic complex with potassium, with the citrate ligand in a μ8-bridging mode. | researchgate.net |
Role in Redox Processes and Catalysis
Disodium hydrogen citrate and its complexes with metal ions, particularly iron, are actively involved in redox processes, including Fenton-type reactions that are significant in both environmental and biological contexts.
The oxidation of Fe(II)-citrate complexes is a key step in Fenton and Fenton-like reactions. The kinetics of this process are influenced by the concentration of citrate. One study on the Fenton reaction of Fe(II)(citrate) found that the observed rate constant (kobs) of the reaction increases as the concentration of citrate increases. nih.govresearchgate.net In contrast, another study investigating the oxidation of Fe(II) in the presence of citrate at pH 6.0 reported that the rate constant decreased exponentially as the citrate/Fe(II) molar ratio increased from 0 to 0.1. semanticscholar.org This suggests that the strong complexation of Fe(II) with citrate can retard the kinetics of Fe(II) oxidation. semanticscholar.org
Further research into the Fenton-like reaction of iron(II)-citrate with hydrogen peroxide at neutral pH has determined the second-order rate constant to be 3.6 × 10³ M⁻¹s⁻¹ at 25°C and pH 7.0. nih.gov The molar ratio of citrate to Fe(II) has been shown to be a critical factor controlling the production of hydroxyl radicals in these systems. nih.gov
Kinetic Data for Fe(II)-Citrate Oxidation| Reaction Conditions | Effect of Citrate | Rate Constant | Reference |
|---|---|---|---|
| Fenton reaction of Fe(II)(citrate) | Rate constant (kobs) increases with increasing citrate concentration. | Not specified | nih.govresearchgate.net |
| Fe(II) oxidation at pH 6.0 | Rate constant decreases with increasing citrate/Fe(II) molar ratio (0 to 0.1). | Decreased from 41.3 × 10⁻⁴ to 7.6 × 10⁻⁴ min⁻¹ | semanticscholar.org |
| Fenton-like reaction with H₂O₂ at pH 7.0, 25°C | Not specified | 3.6 × 10³ M⁻¹s⁻¹ (second-order) | nih.gov |
There is an ongoing scientific discussion regarding the exact nature of the oxidizing species produced in the Fe(II)-citrate Fenton-like reaction. Some research suggests that at physiological pH, particularly in the presence of bicarbonate, hydroxyl radicals (•OH) are not the primary reactive species. nih.govresearchgate.net Instead, the reaction may proceed through the formation of citrate radicals and a high-valent iron species, possibly Fe(IV). nih.govresearchgate.net
Conversely, other studies have provided evidence that the hydroxyl radical is indeed the primary oxidizing species generated from the reaction of iron(II)-citrate with hydrogen peroxide at neutral pH. nih.gov The complexation of Fe(II) with citrate has been shown to significantly enhance the production of •OH during the oxidation of Fe(II) by both O₂ and H₂O₂ at a pH range of 6 to 7.5. nih.gov The molar ratio of citrate to Fe(II) is a key determinant in this process, with the Fe(II)-citrate complex being the main contributor to •OH production at higher ratios. nih.gov Additionally, the auto-reduction of ferric citrate complexes can lead to the formation of ferrous ions, which then participate in Fenton chemistry to produce hydroxyl radicals. nih.gov
Influence on Electrochemical Systems
The chelating properties of citrate have a notable influence on electrochemical systems, particularly in the context of the electrochemical reduction of metal species.
Citrate has been shown to enhance the reductive removal of hexavalent chromium (Cr(VI)) from aqueous systems. nih.gov In the presence of pyrite (FeS₂), citrate facilitates the removal of Cr(VI) by forming soluble Fe-Cr-ligand complexes, which helps to remove passivating oxide layers from the pyrite surface and enhances the reductive iron redox cycling. nih.gov
In electrochemical studies, the choice of buffer, including citrate-based buffers, can significantly impact the reduction of Cr(VI) on electrode surfaces. rsc.orgrsc.org The chelation of the Cr(III) product by citrate is hypothesized to be a key factor in this effect. rsc.orgrsc.org The use of a citrate buffer has been shown to influence the proton-coupled electron transfer (PCET) step that gates the reduction process. rsc.org Furthermore, some buffer systems, including citrate, can disfavor the adsorption of chromium-containing species onto the electrode surface, which is a common issue in these electrochemical processes. rsc.orgacs.org The reduction of Cr(VI) by citrate can also occur through the formation of surface complexes that promote electron transfer from the citrate to the Cr(VI). nih.gov
Advanced Analytical Applications in Chemical Research Utilizing Disodium Hydrogen Citrate Sesquihydrate
Application as a Reagent in Electrochemical Investigations
In the field of electrochemistry, maintaining a stable pH is often crucial for the reproducibility and accuracy of measurements. Disodium (B8443419) hydrogen citrate (B86180) sesquihydrate is frequently used as a component of buffer solutions to control the pH in electrochemical cells, particularly in studies involving biological molecules or pH-sensitive reactions. chemicalbook.comlsu.edu
Disodium hydrogen citrate sesquihydrate is employed as a reagent in the investigation of mediatorless laccase cathodes within half-cell electrode systems. chemicalbook.comcymitquimica.comthermofisher.com In this context, it is a key component of the buffer solution, typically a citrate or citrate-phosphate buffer, which is essential for maintaining an optimal pH for laccase activity. mdpi.comacs.org Laccases, a class of multi-copper enzymes, are studied for their ability to catalyze the reduction of dioxygen, making them promising for the development of biofuel cells and biosensors. mdpi.comnih.gov
The efficiency of direct bioelectrocatalysis by laccase is highly dependent on factors such as the enzyme's orientation on the electrode surface and its intrinsic activity, both of which can be influenced by the pH of the surrounding electrolyte solution. mdpi.com Citrate buffers are used to maintain the pH at a stable value, often around 5.5, which is conducive to the catalytic function of many fungal laccases. mdpi.com This stable pH environment is critical for studying the direct electron transfer between the enzyme's active site and the electrode surface without the need for redox mediators. mdpi.commedcraveonline.com
The compound is also utilized in electrochemical research under galvanostatic load conditions, where a constant current is applied to an electrode to study the resulting potential changes. chemicalbook.comcymitquimica.comthermofisher.com In these experiments, a two-compartment electrochemical setup is often used to separate the anodic and cathodic processes. chemicalbook.comcymitquimica.com The use of a disodium hydrogen citrate buffer is critical to prevent significant pH fluctuations at the electrode surface, which would otherwise occur due to the electrochemical reactions consuming or generating protons. lsu.edu
Maintaining a constant pH ensures that the observed changes in potential are directly attributable to the reaction kinetics, mass transport, or changes in the electrode material itself, rather than being an artifact of a shifting pH. researchgate.net This is particularly important when investigating the performance and stability of electrocatalysts, such as laccase cathodes, over time under a continuous operational load. chemicalbook.comcymitquimica.com The buffer completes the electrical circuit within the cell while resisting changes in hydrogen ion concentration. libretexts.org
Integration into Sample Preparation Methodologies
Sample preparation is a critical step in chemical analysis that aims to isolate analytes of interest from complex matrices. Dithis compound plays a pivotal role in a widely adopted sample preparation technique known as QuEChERS.
Dithis compound is a key ingredient in the citrate buffering system used in one of the official versions of the QuEChERS method. mdpi.comlabx.com Specifically, it is part of the salt mixture defined by the European Committee for Standardization (CEN) in the EN 15662 standard for pesticide residue analysis in foods of plant origin. quechers.euwaters.comthermofisher.com
The primary function of the citrate buffer system in the QuEChERS extraction/partitioning step is to adjust and maintain the pH of the acetonitrile (B52724) extract at a compromise value of 5.0 to 5.5. quechers.euwelch-us.com This pH is crucial for stabilizing pH-sensitive pesticides. lcms.cz Many pesticides are labile and can degrade under strongly acidic or alkaline conditions; by maintaining a weakly acidic pH, the citrate buffer improves the recovery of a broader spectrum of compounds, including base-labile pesticides like captan (B1668291) and folpet, as well as acid-labile ones. quechers.eu
The EN 15662 method typically uses a pre-packaged mixture of salts for a 10 g sample, which is added after the initial extraction with acetonitrile. waters.comthermofisher.com This mixture induces a phase separation between the aqueous sample matrix and the acetonitrile layer, while simultaneously buffering the pH. sigmaaldrich.com
Composition of EN 15662 QuEChERS Extraction Salts
The following table details the standard components of the citrate-buffered extraction salt mixture used in the EN 15662 QuEChERS method.
| Component | Typical Mass for 10g Sample | Primary Function |
| Magnesium Sulfate (anhydrous) | 4 g | Induces phase separation by removing water from the acetonitrile layer. thermofisher.comlcms.cz |
| Sodium Chloride | 1 g | Aids in phase separation and reduces polar interferences. thermofisher.comlcms.cz |
| Trisodium (B8492382) Citrate Dihydrate | 1 g | Buffering agent; works with disodium hydrogen citrate to stabilize pH. thermofisher.comlcms.cz |
| Dithis compound | 0.5 g | Buffering agent; works with trisodium citrate to stabilize pH around 5.0-5.5. thermofisher.comlcms.cz |
The ultimate goal of the QuEChERS sample preparation is to produce a clean extract suitable for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). labx.comsigmaaldrich.comnih.gov The use of dithis compound in the extraction buffer is instrumental in achieving reliable and comprehensive multiresidue analysis. chemicalbook.comnih.govresearchgate.net
By preventing the degradation of pH-sensitive pesticides during extraction, the citrate buffer ensures that these compounds are present in the final extract for detection and quantification. quechers.euwelch-us.com This leads to more accurate and robust analytical results, which is essential for regulatory monitoring of pesticide residues in food. nih.govnih.gov The clarified extract obtained after the QuEChERS procedure can often be directly injected into the chromatographic system, sometimes after a simple dilution, making the entire workflow highly efficient. labx.comsigmaaldrich.com The stability afforded by the buffer is critical for analyzing a wide range of pesticide classes, including organophosphates, organochlorines, and triazines, in a single analytical run. nih.gov
Use in Biochemical and Molecular Biology Research Protocols
Beyond its applications in analytical chemistry, disodium hydrogen citrate and other citrate salts are utilized in fundamental biochemical and molecular biology research protocols, primarily for their buffering capacity and ability to chelate metal ions.
In some DNA extraction protocols, a trisodium citrate solution is used as a wash solution for the DNA pellet after precipitation with ethanol (B145695). google.com This wash step helps to remove residual impurities while maintaining the integrity of the precipitated DNA. google.com Similarly, in protocols for the simultaneous extraction of DNA, RNA, and proteins, DNA is precipitated and then washed with a sodium citrate solution before being redissolved. nih.gov
For RNA extraction, maintaining an RNase-free environment and stable pH is paramount to prevent degradation. addgene.org Some lysis buffers, such as Solution D, contain sodium citrate (e.g., 25 mM, pH 7.0) to buffer the solution during homogenization. addgene.org This buffering helps to protect the RNA molecules during the initial, harsh steps of cell lysis and dissociation of nucleoprotein complexes. addgene.org The citrate ions help maintain a stable pH environment that is critical for the integrity and subsequent precipitation of nucleic acids. nih.gov
Function in the Preparation of RNA Precipitation Solutions
The integrity and stability of ribonucleic acid (RNA) are paramount for accurate downstream molecular analysis. Disodium hydrogen citrate is integral to creating buffer solutions used in RNA isolation and precipitation, primarily by controlling pH and chelating metal ions that can catalyze RNA degradation. aatbio.comavidorganics.net
Citrate-based buffers are widely employed in RNA isolation protocols because they effectively prevent base hydrolysis, a chemical reaction that can cleave the phosphodiester backbone of RNA, leading to its degradation. aatbio.comsharebiology.com RNA is most stable in slightly acidic conditions, and disodium hydrogen citrate helps maintain the pH of the solution in the optimal range of 6.0 to 6.5. avidorganics.net This buffering capacity is critical during various stages of the extraction process to ensure the isolated RNA remains intact. avidorganics.net
Another vital function of citrate in these solutions is its role as a chelating agent. Ribonucleases (RNases), enzymes that degrade RNA, are ubiquitous and highly stable. avidorganics.netthermofisher.com These enzymes often require divalent metal ions, such as magnesium (Mg²⁺) and calcium (Ca²⁺), as cofactors to function. avidorganics.net Disodium hydrogen citrate sequesters these metal ions, effectively inhibiting RNase activity and protecting the RNA from enzymatic degradation throughout the isolation procedure. avidorganics.net
During the precipitation step, which typically uses ethanol or isopropanol, the presence of a salt is necessary to neutralize the negative charges on the sugar-phosphate backbone of the nucleic acids. thermofisher.comquora.comprotocols.io This charge neutralization reduces the hydrophilicity of the RNA molecules, causing them to aggregate and precipitate out of the solution, where they can be collected by centrifugation. quora.comharvard.edu While various salts can be used, citrate-containing solutions are favored for their dual role in pH buffering and RNase inhibition. avidorganics.netsharebiology.com
The table below summarizes the key functions of disodium hydrogen citrate in the preparation of RNA precipitation and isolation solutions.
Table 1: Role of Disodium Hydrogen Citrate in RNA Isolation
| Stage | Function of Disodium Hydrogen Citrate | Mechanism of Action |
|---|---|---|
| Cell Lysis | RNase Inhibition | Chelates divalent metal ions (e.g., Mg²⁺, Ca²⁺) that are essential cofactors for RNase activity. avidorganics.net |
| RNA Extraction | pH Stabilization | Acts as a buffering agent to maintain a slightly acidic pH (6.0-6.5), preventing base-catalyzed hydrolysis of the RNA backbone. aatbio.comavidorganics.net |
| RNA Precipitation | Charge Neutralization | The sodium ions (Na⁺) from the salt neutralize the negative charges on the phosphate (B84403) backbone of RNA, reducing its solubility in alcohol. quora.comprotocols.io |
| RNA Storage | Preservation | Maintains a stable, slightly acidic environment in storage buffers, which is optimal for long-term RNA integrity. avidorganics.net |
Employment as a Reactant in Organic Synthesis
Beyond its role in biochemical buffering, dithis compound is utilized as a reactant and reagent in specific organic and electrochemical applications.
One notable application is in the production of disodium citrate itself, where citric acid is neutralized by reacting it with a sodium base like sodium hydroxide (B78521). brainly.comgoogle.com In a controlled process, citric acid is slowly added to a sodium hydroxide solution to yield the disodium salt through a neutralization reaction. google.com
In the field of materials science, dithis compound is employed in the synthesis of hydrogels. For instance, it can be used to prepare a citrate buffer solution in which materials like gelatin are dissolved before being cross-linked with other reagents, such as tannic acid, to form a stable hydrogel matrix. acs.org
Furthermore, this compound serves as a reagent in specialized analytical and electrochemical studies. It has been used in the investigation of mediatorless laccase cathodes, where it functions as a component of the electrochemical cell setup. chemicalbook.comthermofisher.com It is also a key reagent in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. chemicalbook.com In this context, it is used for the extraction and subsequent analysis of multiclass pesticides from various samples, such as blackcurrants, by gas chromatography coupled to tandem mass spectrometry (GC-MS/MS). chemicalbook.com
Table 2: Applications of Dithis compound as a Reactant
| Application Area | Role of Dithis compound | Process Description |
|---|---|---|
| Chemical Production | Primary Reactant | Reacts with sodium hydroxide in a neutralization process to produce disodium citrate. google.com |
| Materials Science | Buffer Component/Reactant | Used to prepare the buffer for dissolving gelatin in the synthesis of cross-linked hydrogels. acs.org |
| Electrochemistry | Reagent | Employed in the setup of a two-compartment cell for the study of mediatorless laccase cathodes. chemicalbook.comthermofisher.com |
| Analytical Chemistry | Extraction Reagent | Used in the QuEChERS method for the extraction of pesticides from food samples for GC-MS/MS analysis. chemicalbook.com |
Environmental Chemistry and Geochemical Interactions of Disodium Hydrogen Citrate Sesquihydrate
Mechanisms of Mineral Solubilization (e.g., Calcium Hydrogenphosphate)
Disodium (B8443419) hydrogen citrate (B86180) sesquihydrate is effective in solubilizing sparingly soluble minerals, a process critical in both natural weathering and industrial applications. A key example of this is the dissolution of calcium hydrogenphosphate. The co-dissolution of calcium hydrogenphosphate dihydrate with disodium hydrogen citrate sesquihydrate in water is driven by a proton transfer from the hydrogencitrate ion to the hydrogenphosphate ion. nih.gov This interaction leads to the formation of a homogeneous solution that is supersaturated with respect to calcium citrate tetrahydrate. nih.govjfda-online.com
The process is spontaneous and can dissolve mineral residues, such as those from whey processing which are rich in hydroxyapatite (B223615) and calcium hydrogenphosphate. nih.gov The resulting solutions are supersaturated in both calcium citrate and calcium hydrogenphosphate. nih.gov Research has established a linear relationship between the critical hydrogencitrate concentration required for the formation of these homogeneous solutions and the amount of dissolved calcium hydrogenphosphate. nih.govjfda-online.com
Aqueous Solution Composition from Co-dissolution
| Solid Calcium Hydrogenphosphate Dihydrate (g/100 mL H₂O) | Solid Dithis compound (g/100 mL H₂O) | Resulting State |
|---|---|---|
| 1.00 | 10.00 | Homogeneous Supersaturated Solution |
| 2.00 | 30.00 | Homogeneous Supersaturated Solution |
| 2.50 | 40.00 | Homogeneous Supersaturated Solution |
| 3.00 | 55.00 | Homogeneous Supersaturated Solution |
Data derived from studies on the formation of supersaturated solutions. jfda-online.com
Formation of Supersaturated Aqueous Solutions via Complexation
A remarkable property of disodium hydrogen citrate is its ability to induce the formation of robust and long-lasting supersaturated aqueous solutions. When sparingly soluble calcium salts like calcium hydrogenphosphate dissolve in the presence of disodium hydrogen citrate, the resulting solution can become supersaturated with calcium citrate by a factor of up to eight. nih.govjfda-online.com
This phenomenon is attributed to the strong binding of calcium ions by both hydrogencitrate and citrate ions, which lowers the rate of precipitation and decreases the driving force for crystallization. nih.govku.dk The lag phase for the precipitation of calcium citrate tetrahydrate from these spontaneously formed supersaturated solutions can be several hours, and reaching solubility equilibrium can take several days. nih.govjfda-online.com The initial activity of calcium ions in these solutions is nearly independent of the degree of supersaturation. nih.govjfda-online.com
The stability of these supersaturated solutions is influenced by the concentration of excess hydrogencitrate. nih.gov Higher concentrations of hydrogencitrate lead to a longer lag phase before precipitation begins. nih.gov The pH of these supersaturated solutions is typically around 4.7. nih.govjfda-online.com The binding of calcium to hydrogencitrate is an exothermic process. nih.govjfda-online.com
Thermodynamic Parameters for Calcium-Hydrogencitrate Binding at 25°C
| Parameter | Value |
|---|---|
| Association Constant (Kₐ) | 357 L mol⁻¹ |
| Standard Enthalpy Change (ΔH°) | -22 ± 2 kJ mol⁻¹ |
| Standard Entropy Change (ΔS°) | -26 ± 8 J K⁻¹ mol⁻¹ |
Data for unit ionic strength. nih.govjfda-online.com
Implications for Chemical Transport and Transformation in Natural Systems
The ability of the citrate species, provided by the dissolution of dithis compound, to solubilize minerals and form stable complexes has significant implications for the transport and transformation of chemicals in the environment. In soil and aquatic systems, low-molecular-weight organic acids like citrate can enhance the weathering of minerals, including apatite and feldspars. hubbardbrook.org This process releases essential nutrients and other elements into the soil solution, making them available for uptake by plants and microorganisms or for transport through the environment. hubbardbrook.orgresearchgate.netcambridge.org
Citrate's strong chelating properties can mobilize metals, including contaminants like arsenic, by extracting them from soil minerals such as iron and aluminum oxides. nih.gov This can increase the mobility and bioavailability of these substances, which is a key consideration in the context of environmental remediation and pollution. nih.govosti.govnih.gov The formation of metal-citrate complexes can facilitate the transport of these metals through the soil profile and into groundwater. osti.gov
However, the persistence of citrate in the environment is often limited by microbial degradation. frontiersin.org Citric acid and its salts are generally biodegradable, which can mitigate their long-term impact. osti.govfrontiersin.org The rate of degradation can be influenced by factors such as soil type, microbial activity, and the presence of other substances. frontiersin.orgfao.org In some cases, the metal-citrate complexes themselves are biodegradable. osti.gov The interplay between citrate-induced mobilization and microbial degradation ultimately determines the fate and transport of associated chemicals in natural systems.
Research Directions and Future Perspectives for Disodium Hydrogen Citrate Sesquihydrate Studies
Identification of Emerging Research Areas and Unexplored Applications
While disodium (B8443419) hydrogen citrate (B86180) sesquihydrate is well-known for its use as a urinary alkalinizer and a food additive, several emerging fields offer new avenues for its application. statsndata.orgwikipedia.orggjphosphate.comdaffodilpharma.commultichemexports.comzeelabpharmacy.compracto.com The inherent properties of the citrate anion are central to these potential new roles.
Citrate-Based Biomaterials and Regenerative Engineering: A significant and promising area of research is the development of citrate-based biomaterials for tissue regeneration. nih.govuvigo.galwestlake.edu.cnannualreviews.orgnih.govnih.gov Citric acid, the core component of disodium hydrogen citrate, is a key metabolite in cellular processes and a natural component of bone. westlake.edu.cnresearchgate.net This intrinsic bioactivity is being harnessed to create biodegradable polymers with a range of applications.
Pro-regenerative Medical Devices: Research is focused on creating biomaterials that not only provide mechanical support but also actively promote tissue regeneration. westlake.edu.cn These materials can be designed to degrade at a controlled rate, releasing citrate which can aid in processes like bone regeneration. westlake.edu.cn
Functional Biomaterials: The versatility of citrate chemistry allows for the design of biomaterials with specific properties such as antioxidant, antimicrobial, and adhesive characteristics. nih.govuvigo.galannualreviews.org This opens up possibilities for applications in wound healing and the development of advanced medical adhesives. researchgate.net
Controlled Drug Delivery Systems: The properties of citrate salts are also being explored in the context of advanced drug delivery systems.
pH-Sensitive Drug Release: The pH-dependent behavior of citrate-crosslinked materials can be utilized to design systems for site-specific drug release. For instance, a chitosan film cross-linked with citrate has been shown to swell and release incorporated drugs under acidic conditions, such as those found in the stomach. nih.gov
Osmotic Pump Technology: Citrate-based solutions could potentially be used as osmotic agents in controlled drug delivery systems, offering a reliable and predictable release of therapeutic agents. mdpi.com
Biodegradable Chelating Agents: The ability of citrate to form stable complexes with metal ions is well-established. This property is leading to research into its use as an environmentally friendly alternative to conventional chelating agents like EDTA.
Environmental Remediation: Citrate-based chelating agents can be used to immobilize heavy metals in contaminated soil and water, aiding in environmental cleanup efforts.
Industrial Applications: In industries such as agriculture, citrate chelators can improve the bioavailability of essential micronutrients for plants.
Advanced Materials Science: The citrate molecule is also being investigated as a building block for novel materials with unique properties.
Metal-Organic Frameworks (MOFs): Citrate can act as a linker in the synthesis of MOFs, which are materials with high porosity and large surface areas. These properties make them suitable for applications in gas storage, separation, and catalysis. researchgate.net
Thermochemical Energy Storage: Hydrated salts are being studied for their potential in thermal energy storage. mdpi.comrepec.orgmdpi.com While research in this area is broad, the principles could be applied to understand and potentially utilize the hydration/dehydration cycle of disodium hydrogen citrate sesquihydrate for energy applications. mdpi.comrepec.orgmdpi.com
Table 1: Emerging Research Areas for Dithis compound
| Research Area | Potential Applications | Key Properties Leveraged |
|---|---|---|
| Biomaterials & Regenerative Engineering | Bone regeneration scaffolds, wound healing dressings, medical adhesives. | Biocompatibility, biodegradability, antioxidant properties, pro-regenerative effects of citrate. nih.govuvigo.galwestlake.edu.cnannualreviews.orgresearchgate.net |
| Controlled Drug Delivery | pH-triggered drug release systems, osmotic pumps. | pH sensitivity, osmotic potential. nih.govmdpi.comhumanjournals.com |
| Biodegradable Chelating Agents | Environmental remediation of heavy metals, agricultural micronutrient delivery. | Metal ion chelation, biodegradability. |
| Advanced Materials Science | Metal-Organic Frameworks (MOFs) for catalysis and separation, thermochemical energy storage. | Coordination chemistry of citrate, hydration/dehydration properties. researchgate.netmdpi.comrepec.orgmdpi.com |
Potential for Methodological Advancements in Synthesis, Characterization, and Application
Future research on dithis compound will also benefit from advancements in scientific methodologies. These advancements will enable a more detailed understanding of the compound's properties and facilitate the development of its novel applications.
Advancements in Synthesis: While the synthesis of disodium hydrogen citrate is a well-established process, new "green" synthetic routes are being explored for related metal-citrate complexes. researchgate.net These methods aim to be more environmentally friendly by using milder reaction conditions and avoiding hazardous organic solvents. researchgate.net Such approaches could be adapted for the synthesis of dithis compound to improve efficiency and sustainability. Furthermore, research into the synthesis of various metal-citrate complexes with specific structures, such as cubane-like complexes, demonstrates the potential for creating novel materials with tailored properties based on the citrate ligand. unimelb.edu.au
Advancements in Characterization: A thorough understanding of the structure and properties of dithis compound is crucial for its application.
Advanced Crystallography and Computational Modeling: The crystal structure of dithis compound has been determined using X-ray diffraction and optimized using density functional theory (DFT). researchgate.netnih.gov Future studies can employ more advanced computational methods to predict the properties of this and other salt hydrates, potentially identifying new compositions with superior characteristics for specific applications. umich.eduumich.edunih.gov Machine learning models are also being developed to predict the thermodynamic properties of salt hydrates, which could accelerate the discovery of new materials for thermal energy storage. umich.edunih.gov
Novel Techniques for Hydrated Salts: The study of hydrated salts is benefiting from new characterization techniques. Advanced image analysis, for example, is being used to understand the morphological signatures of salt crystals under controlled humidity, providing insights into hydration and dehydration processes. acs.org Such methods could offer a more detailed understanding of the stability and behavior of dithis compound under various environmental conditions.
Advancements in Application-Specific Methodologies: The development of new applications for dithis compound will be accompanied by the refinement of methods to evaluate its performance in these roles.
Biomaterial Fabrication and Testing: As citrate-based biomaterials are developed, new methodologies for their fabrication, such as electrospinning and 3D printing, will become increasingly important. researchgate.net Furthermore, advanced in vitro and in vivo models will be necessary to assess their biocompatibility, degradation, and regenerative efficacy.
Standardized Testing for Chelating Agents: To promote the use of citrate-based compounds as biodegradable chelating agents, standardized methods for evaluating their performance in various applications, from industrial processes to environmental remediation, will need to be established. researchgate.net
Table 2: Potential Methodological Advancements
| Area of Advancement | Specific Methodologies | Impact on Dithis compound Research |
|---|---|---|
| Synthesis | Green chemistry approaches, solvothermal synthesis. researchgate.netacs.org | More sustainable and efficient production methods. |
| Characterization | Advanced computational modeling (DFT, machine learning), high-resolution imaging under controlled environments. umich.eduumich.edunih.govacs.org | Deeper understanding of structure-property relationships and prediction of novel hydrates. |
| Application | Advanced biomaterial fabrication techniques, standardized performance testing protocols. researchgate.netresearchgate.net | Facilitation of the development and adoption of new applications. |
Q & A
Q. What is the role of DHCS in QuEChERS-based extraction protocols for pesticide residue analysis?
DHCS is a critical component in the European EN 15662 QuEChERS method, where it functions as a buffering agent to stabilize pH during extraction. It is combined with trisodium citrate dihydrate, MgSO₄, and NaCl to form an in-situ citrate buffer system. This system ensures optimal partitioning of analytes into the organic phase (e.g., acetonitrile) while minimizing degradation of pH-sensitive compounds. A typical salt mixture includes 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g DHCS .
Q. How does DHCS contribute to matrix cleanup in mycotoxin analysis?
DHCS enhances lipid removal in fatty matrices (e.g., animal feed) by promoting phase separation during salting-out extraction. Its buffering capacity reduces co-extraction of interfering compounds. For example, in multi-mycotoxin analysis, DHCS is added alongside hexane and adsorbents (e.g., C18 silica, PSA) to improve analyte selectivity .
Q. What are the standard storage and handling protocols for DHCS in laboratory settings?
DHCS should be stored in airtight containers at room temperature (15–25°C) to prevent deliquescence. Contamination risks are mitigated by using desiccants and avoiding exposure to strong acids or bases. Pre-weighed aliquots are recommended to minimize hygroscopic effects during experimental workflows .
Advanced Research Questions
Q. How can the citrate buffer system (DHCS + trisodium citrate) be optimized for complex matrices like dairy or plant tissues?
The molar ratio of DHCS to trisodium citrate determines buffer capacity. For high-fat matrices (e.g., milk), increasing DHCS (0.5–1.0 g) enhances lipid removal efficiency, while reducing trisodium citrate (0.5 g) minimizes sodium-induced protein precipitation. Validation via factorial design (e.g., 2³ experiments) is recommended to balance recovery rates and matrix effects .
Q. What thermal decomposition mechanisms affect DHCS stability in high-temperature applications?
Thermogravimetric analysis (TGA) reveals four-stage decomposition:
- Stage 1 (50–120°C): Loss of crystallization water (1.5 H₂O molecules).
- Stage 2 (120–220°C): Dehydration of citrate ions.
- Stage 3 (220–400°C): Oxidation to sodium carbonate (Na₂CO₃).
- Stage 4 (>400°C): Residual carbon oxidation. Researchers must account for these transitions in hydrothermal synthesis or lyophilization protocols .
Q. How do EN and AOAC QuEChERS variants differ in performance when using DHCS?
Q. What methodological challenges arise when quantifying DHCS-mediated matrix effects in LC-MS/MS workflows?
DHCS can suppress ionization in electrospray sources due to sodium adduct formation. Mitigation strategies include:
Q. How does DHCS influence the crystallization dynamics in inorganic synthesis (e.g., yttrium citrate)?
DHCS acts as a chelating agent in hydrothermal synthesis of yttrium citrate. At 100°C, it facilitates the transformation of yttrium hydroxide into amorphous citrate monohydrate by stabilizing intermediate complexes. Excess DHCS (>0.5 M) may lead to sodium carbonate impurities, requiring precise stoichiometric control .
Methodological Notes for Data Contradiction Analysis
- Salt Ratio Discrepancies: Studies reporting suboptimal recoveries with DHCS often use incorrect MgSO₄:NaCl ratios (e.g., 3:1 instead of 4:1). Verify salt purity (≥99%) and hydration states to prevent water activity imbalances .
- pH-Dependent Recovery Shifts: DHCS-based buffers may underperform in alkaline conditions (pH >7). Cross-validate with acetate or carbonate buffers when analyzing amphoteric compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
